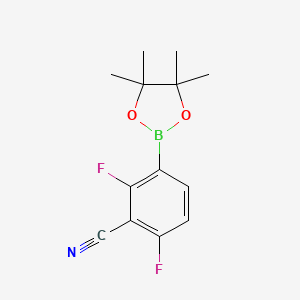

2,4-Difluoro-3-cyanophenylboronic acid pinacol ester

CAS No.: 2216724-47-7

Cat. No.: VC11686303

Molecular Formula: C13H14BF2NO2

Molecular Weight: 265.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2216724-47-7 |

|---|---|

| Molecular Formula | C13H14BF2NO2 |

| Molecular Weight | 265.07 g/mol |

| IUPAC Name | 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

| Standard InChI | InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6H,1-4H3 |

| Standard InChI Key | VUHULEIUEVRXAN-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C#N)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C#N)F |

Introduction

Chemical Identity and Structural Characteristics

2,4-Difluoro-3-cyanophenylboronic acid pinacol ester belongs to the arylboronic ester family, where the boronic acid group is protected as a pinacol ester to enhance stability and handling. The compound’s IUPAC name, 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, reflects its substitution pattern and functional groups. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 2216724-47-7 |

| Molecular Formula | |

| Molecular Weight | 265.07 g/mol |

| InChI | InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6H,1-4H3 |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C#N)F |

The fluorine atoms induce electron-withdrawing effects, modulating the phenyl ring’s electronic properties, while the cyano group enhances solubility in polar aprotic solvents . The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, preventing protodeboronation and facilitating storage .

Synthesis and Manufacturing

The synthesis of 2,4-difluoro-3-cyanophenylboronic acid pinacol ester follows established protocols for arylboronic ester preparation. As detailed in Royal Society of Chemistry methodologies , the general procedure involves:

-

Reaction of Arylboronic Acid with Pinacol: The parent boronic acid is treated with pinacol (1.2 equivalents) in diethyl ether at room temperature for 12–24 hours .

-

Purification: Crude products are concentrated under reduced pressure and purified via flash column chromatography using petroleum ether/ethyl acetate gradients (95:5 to 9:1) .

For this specific compound, 2,4-difluoro-3-cyanophenylboronic acid reacts with pinacol to yield the ester in moderate-to-high yields (estimated 70–85% based on analogous reactions) . The reaction’s efficiency depends on the electronic effects of substituents; electron-withdrawing groups like fluorine and cyano may slightly reduce reaction rates compared to electron-donating analogs .

Physical and Chemical Properties

As a solid at room temperature, the compound exhibits moderate solubility in dichloromethane, tetrahydrofuran, and dimethyl sulfoxide but limited solubility in water. Key properties include:

| Property | Detail |

|---|---|

| Melting Point | Not reported (analogs: 80–120°C) |

| Stability | Stable at 2–8°C; sensitive to prolonged exposure to moisture |

| Solubility | >10 mg/mL in THF |

The fluorine substituents contribute to its lipophilicity ( estimated at 2.1–2.5 via computational models), impacting its utility in medicinal chemistry .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a boronate partner in palladium-catalyzed cross-couplings, enabling the synthesis of biaryl structures. For example, coupling with aryl halides under Pd(PPh) catalysis yields fluorinated cyanobiphenyls, valuable in liquid crystal and pharmaceutical intermediates .

Directed ortho-Metalation

The cyano group directs metalation at the ortho position, allowing sequential functionalization. This has been exploited to synthesize polysubstituted aromatics for agrochemicals .

Comparative Analysis with Related Esters

Compared to 3-chloro-4-cyanophenylboronic acid pinacol ester (CAS: 548797-51-9) , the fluorine substituents in 2,4-difluoro-3-cyanophenylboronic acid pinacol ester confer greater electronegativity, altering reactivity in cross-couplings. For example, fluorine’s inductive effects accelerate transmetalation in Suzuki reactions relative to chlorine .

Future Research Directions

-

Biological Screening: Prioritize assays against cancer cell lines and microbial targets.

-

Process Optimization: Develop scalable synthetic routes using continuous-flow reactors.

-

Material Science: Explore its use in organic semiconductors, leveraging fluorine’s electron-deficient character.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume